molecular formula C21H22FN3OS B15201993 N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B15201993
M. Wt: 383.5 g/mol
InChI Key: PNYODBIRWIATDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinazoline ring, a fluorophenyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 4-fluoroaniline with 2-methyl-4-quinazolinone in the presence of a suitable catalyst. The resulting intermediate is then reacted with butylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds.

Scientific Research Applications

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide: This compound has a similar structure but with a different position of the methyl group on the quinazoline ring.

    N-Butyl-2-[[2-(4-Chlorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical properties and biological activities.

Uniqueness

N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability

Properties

Molecular Formula

C21H22FN3OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-butyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H22FN3OS/c1-3-4-11-23-19(26)13-27-21-17-12-14(2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)

InChI Key

PNYODBIRWIATDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.